ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a cyclopropaneamido group and a cyclopenta[b]thiophene ring, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the thiophene ring.
Industrial production methods for thiophene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles that target specific sites on the thiophene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives .
Scientific Research Applications
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
In the industrial sector, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . The unique structure of this compound makes it a valuable compound for various research and development projects.
Mechanism of Action
The
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-18-14(17)11-9-4-3-5-10(9)19-13(11)15-12(16)8-6-7-8/h8H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOBUVKUIAAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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